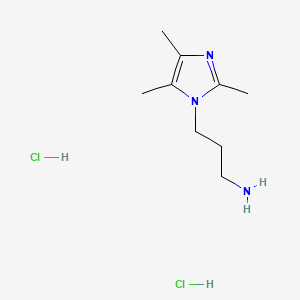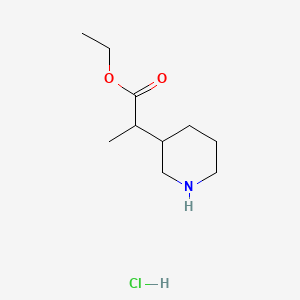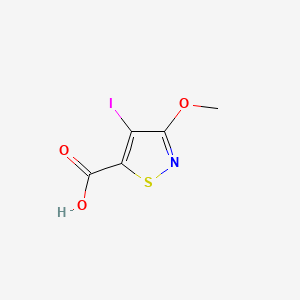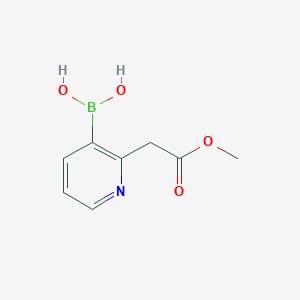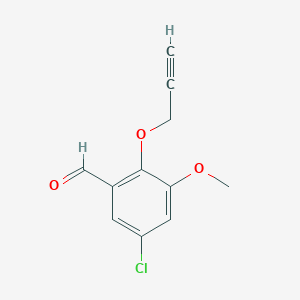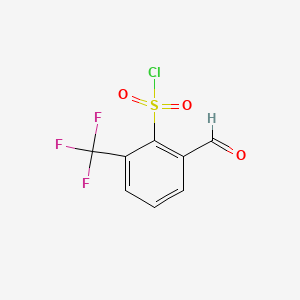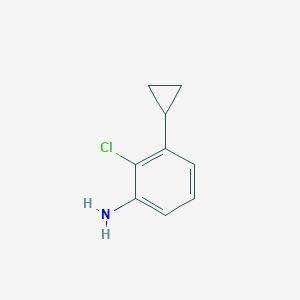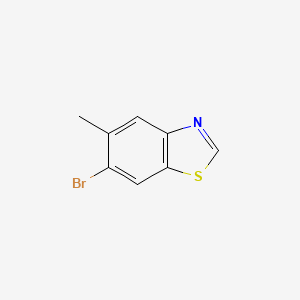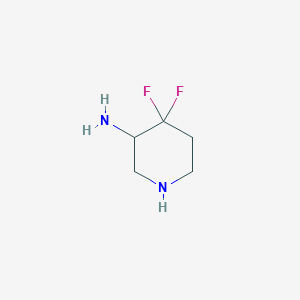
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 3-chloroaniline core. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline typically involves the protection of the hydroxyl group of 3-chloroaniline with a TBDMS group. This can be achieved through the reaction of 3-chloroaniline with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Deprotection: The TBDMS group can be removed using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Deprotection: TBAF in tetrahydrofuran is used for the removal of the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline involves its reactivity due to the presence of the TBDMS protecting group and the chloroaniline core. The TBDMS group provides stability and can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The chloroaniline core can participate in various chemical reactions, making the compound versatile in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an aniline group.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an acetaldehyde core.
4-((Tert-butyldimethylsilyl)oxy)-1-butanol: Features a TBDMS group attached to a butanol core.
Uniqueness
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline is unique due to the combination of the TBDMS protecting group and the chloroaniline core, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the construction of complex molecules.
Eigenschaften
Molekularformel |
C12H20ClNOSi |
|---|---|
Molekulargewicht |
257.83 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-chloroaniline |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-11-7-6-9(14)8-10(11)13/h6-8H,14H2,1-5H3 |
InChI-Schlüssel |
FZZPBWNUDAQTEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
